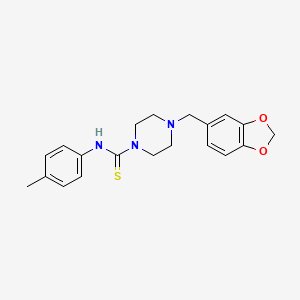

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide

Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide is a synthetic piperazine-carbothioamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group attached to the piperazine ring via a methylene linker and a 4-methylphenyl substituent on the carbothioamide moiety. This compound belongs to a broader class of piperazine-based molecules known for their diverse pharmacological activities, including kinase inhibition, antibacterial effects, and modulation of enzyme function . The benzodioxole group contributes to π-π stacking interactions, while the carbothioamide (-N-CS-NH-) moiety enables hydrogen bonding, critical for target binding .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-15-2-5-17(6-3-15)21-20(26)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNVMOFVACTIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.

Coupling Reactions: The benzodioxole intermediate is then coupled with the piperazine ring using appropriate coupling agents.

Thioamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.

Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Oxidation Products: Oxidized derivatives of the benzodioxole and piperazine rings.

Reduction Products: Amines derived from the reduction of the carbothioamide group.

Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology:

Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.

Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

Therapeutic Agents:

Industry:

Chemical Manufacturing: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole and piperazine rings facilitate binding to these targets, modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide with related compounds:

Key Observations

Substituent Effects on Lipophilicity and Bioactivity: The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenyl analog (logP ~3.5 vs. In ML267, the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group confers potent bacterial PPTase inhibition (IC₅₀ = 0.3 µM) by interacting with hydrophobic enzyme pockets .

Role of the Benzodioxole Group :

- The 1,3-benzodioxole moiety is conserved in Amuvatinib and the target compound, suggesting its utility in kinase inhibition via aromatic stacking with ATP-binding domains .

Analytical Trends :

- LC-MS retention times for piperazine-carbothioamides vary with substituent polarity. For example, Compound 35 (3-chloro-5-trifluoromethylphenyl) elutes at 5.41 min (Method 1), while Compound 36 (3-methoxy-5-trifluoromethylphenyl) elutes earlier (5.14 min) due to increased polarity . The target compound’s 4-methylphenyl group may extend retention relative to chloro/methoxy analogs.

Synthetic Accessibility :

- The target compound can likely be synthesized via nucleophilic substitution of 4-methylphenyl isothiocyanate with 4-(1,3-benzodioxol-5-ylmethyl)piperazine, similar to methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.